molecular formula C24H26N4S B3530636 5,6-Dimethyl-4-{4-[(2-methyl-1-naphthyl)methyl]piperazin-1-yl}thieno[2,3-d]pyrimidine

5,6-Dimethyl-4-{4-[(2-methyl-1-naphthyl)methyl]piperazin-1-yl}thieno[2,3-d]pyrimidine

Cat. No.: B3530636
M. Wt: 402.6 g/mol
InChI Key: BAFNBMSEJBJSRV-UHFFFAOYSA-N
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Description

5,6-Dimethyl-4-{4-[(2-methyl-1-naphthyl)methyl]piperazin-1-yl}thieno[2,3-d]pyrimidine is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with dimethyl groups and a piperazinyl moiety linked to a naphthylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-4-{4-[(2-methyl-1-naphthyl)methyl]piperazin-1-yl}thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common approach includes the condensation of appropriate thieno[2,3-d]pyrimidine precursors with piperazine derivatives under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-4-{4-[(2-methyl-1-naphthyl)methyl]piperazin-1-yl}thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles like amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

5,6-Dimethyl-4-{4-[(2-methyl-1-naphthyl)methyl]piperazin-1-yl}thieno[2,3-d]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its potential therapeutic effects.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-4-{4-[(2-methyl-1-naphthyl)methyl]piperazin-1-yl}thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-5,6-dimethyl-2-{(4-methylpiperidin-1-yl)methyl}thieno[2,3-d]pyrimidine
  • Pyrido[2,3-d]pyrimidin-5-one derivatives
  • 2-Amino-4-methyl-6-methoxy-1,3,5-triazine

Uniqueness

5,6-Dimethyl-4-{4-[(2-methyl-1-naphthyl)methyl]piperazin-1-yl}thieno[2,3-d]pyrimidine is unique due to its specific structural features, such as the presence of a naphthylmethyl group and a piperazinyl moiety. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

IUPAC Name

5,6-dimethyl-4-[4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl]thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4S/c1-16-8-9-19-6-4-5-7-20(19)21(16)14-27-10-12-28(13-11-27)23-22-17(2)18(3)29-24(22)26-15-25-23/h4-9,15H,10-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFNBMSEJBJSRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)CN3CCN(CC3)C4=C5C(=C(SC5=NC=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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